molecular formula C6H9NO B3054042 2-Hydroxycyclopentane-1-carbonitrile CAS No. 57836-12-1

2-Hydroxycyclopentane-1-carbonitrile

Cat. No.: B3054042
CAS No.: 57836-12-1
M. Wt: 111.14 g/mol
InChI Key: LXEPXMXJJFJNOU-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H9NO. It is a versatile chemical used in various fields, including medical, environmental, and industrial research. The compound is characterized by a cyclopentane ring with a hydroxyl group and a nitrile group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopentane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then dehydrated to produce 2-cyanocyclopentene. This intermediate is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. The process typically includes the use of alkylaluminum halides and tungsten halides as catalysts for the ring-opening polymerization of cycloolefins .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Hydroxycyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in polymerization reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxycyclopentanecarbonitrile
  • 2-Cyanocyclopentanol
  • 2-Hydroxycyclopentanenitrile

Comparison: 2-Hydroxycyclopentane-1-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Biological Activity

2-Hydroxycyclopentane-1-carbonitrile (C6H9NO) is an organic compound characterized by the presence of both a hydroxyl group and a nitrile group, which significantly influences its biological activity and chemical reactivity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopentane ring with a hydroxyl group (-OH) at the second carbon and a nitrile group (-C≡N) at the first carbon. This unique configuration allows for various chemical interactions, making it a versatile compound in organic synthesis.

Property Value
Molecular FormulaC6H9NO
Molecular Weight113.15 g/mol
Physical StateLiquid
SolubilitySoluble in water
ToxicityHarmful if swallowed or in contact with skin

The biological activity of this compound is largely attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can engage in nucleophilic or electrophilic reactions depending on the surrounding environment. This dual functionality allows for interactions with various biological targets, including enzymes and receptors.

Key Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The nitrile group can be reduced to form an amine.
  • Substitution: Both functional groups can undergo substitution reactions, leading to diverse derivatives .

Biological Activity and Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including potential antiviral properties. Its structural similarity to nucleoside analogs suggests that it may interfere with viral replication processes.

Case Studies

  • Antiviral Properties:
    • A study investigated the efficacy of compounds related to this compound against influenza viruses. The findings indicated that certain derivatives could inhibit viral replication by targeting specific viral proteins involved in the life cycle of the virus .
  • Chemical Synthesis Applications:
    • As a chiral building block, this compound has been utilized in synthesizing various pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable in medicinal chemistry for developing new drug candidates .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound Name Structure Key Features Unique Aspects
CyclopentanolCyclopentane ringHydroxyl groupLacks nitrile functionality
CyclopentanoneCyclopentane ring with carbonylCarbonyl groupNo hydroxyl group
2-Hydroxycyclohexane-1-carbonitrileCyclohexane ringLarger ring sizeGreater flexibility

Properties

IUPAC Name

2-hydroxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEPXMXJJFJNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499795
Record name 2-Hydroxycyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57836-12-1
Record name 2-Hydroxycyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxycyclopentane-1-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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